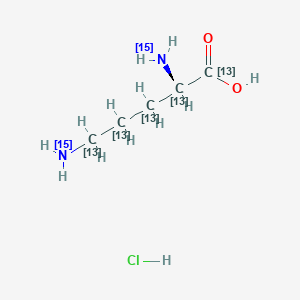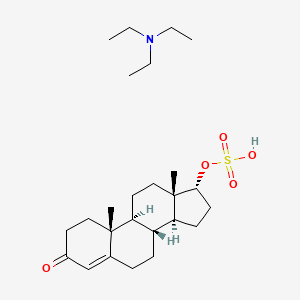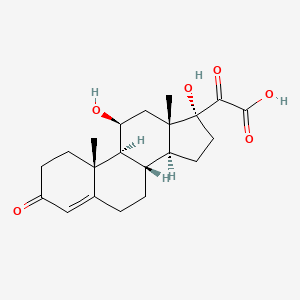
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine” is a complex compound that involves several functional groups and chemical structures. The “Dimethoxytrityl” (often abbreviated as DMT) is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves solid-phase phosphoramidite chemistry, a method developed in the 1970s and 1980s. This method is robust, efficient, and routinely used in commercial settings to produce large quantities of synthetic DNA and RNA . The synthesis process involves a cycle of deprotection, coupling, capping, and oxidation steps .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The “Dimethoxytrityl” part is usually bound to a molecule but can exist as a stable cation in solution . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. The phosphoramidite synthesis cycle involves deprotection of the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step, addition of the phosphoramidite of the next nucleoside in the sequence along with an activator .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the “Dimethoxytrityl” part can exist as a stable cation in solution .Mecanismo De Acción
The mechanism of action of this compound in biological systems would depend on its specific use. The “Dimethoxytrityl” (DMT) group is often used as a protecting group in oligonucleotide synthesis, protecting the 5’-hydroxy group in nucleosides . The “2-Cyanoethyl” group is a functional group used in organic chemistry .
Safety and Hazards
Direcciones Futuras
The future directions in the field of oligonucleotide synthesis could involve the development of more efficient and robust methods for the synthesis of complex compounds like “S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine”. This could potentially involve advancements in solid-phase phosphoramidite chemistry, which is currently the gold standard method for DNA synthesis .
Propiedades
IUPAC Name |
3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJUWSYOFPVIF-OJDZSJEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1SCCC#N)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












